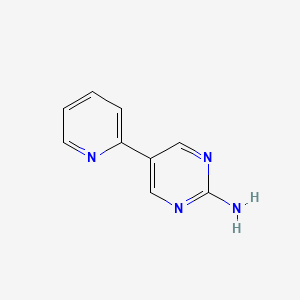![molecular formula C17H26ClN3O B7469752 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine is a chemical compound that has been extensively studied in scientific research for its various biochemical and physiological effects. This compound is also known as BRL-15572 and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the modulation of various neurotransmitter systems in the brain. This compound has been found to act as a selective antagonist at the 5-HT2C receptor, which is involved in the regulation of mood and anxiety. This antagonism leads to an increase in the release of dopamine and norepinephrine, which has been linked to the anxiolytic and antidepressant effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Biochemical and Physiological Effects:
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which has been linked to its anxiolytic and antidepressant effects. Additionally, 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been found to decrease the activity of the HPA axis, which is involved in the stress response. This decrease in activity has been linked to the anxiolytic effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its high purity and reproducibility. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for studying the mechanisms of anxiety and depression. The limitations of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its potential toxicity and the need for specialized equipment and facilities for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine. One possible direction is the development of more selective and potent compounds that target the 5-HT2C receptor. Another direction is the investigation of the potential therapeutic applications of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the study of the biochemical and physiological effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in animal models could provide valuable insights into the mechanisms of anxiety and depression.
Synthesemethoden
The synthesis of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the reaction of 4-(4-Chlorophenyl)piperazine with 3-bromopropylmorpholine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been extensively studied and optimized for its efficiency and reproducibility.
Wissenschaftliche Forschungsanwendungen
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. This compound has been found to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation has been linked to the anxiolytic and antidepressant effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Eigenschaften
IUPAC Name |
4-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c18-16-2-4-17(5-3-16)21-10-8-19(9-11-21)6-1-7-20-12-14-22-15-13-20/h2-5H,1,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOEVWNKYFXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)


![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)

![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)